magnesium;oct-1-ene;chloride

Description

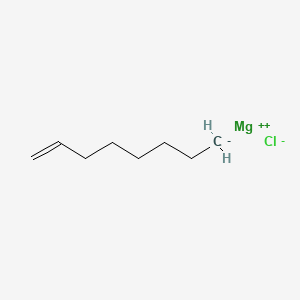

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

258354-55-1 |

|---|---|

Molecular Formula |

C8H15ClMg |

Molecular Weight |

170.96 g/mol |

IUPAC Name |

magnesium;oct-1-ene;chloride |

InChI |

InChI=1S/C8H15.ClH.Mg/c1-3-5-7-8-6-4-2;;/h3H,1-2,4-8H2;1H;/q-1;;+2/p-1 |

InChI Key |

CXJCADOFDQHFKS-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]CCCCCC=C.[Mg+2].[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies for Oct 1 Enylmagnesium Chloride and Its Analogues

Direct Grignard Formation via Oxidative Addition of Magnesium to Oct-1-enyl Halides

The most fundamental method for preparing oct-1-enylmagnesium chloride is through the direct reaction of an oct-1-enyl halide with magnesium metal. masterorganicchemistry.comopenstax.org This process involves the oxidative addition, or insertion, of magnesium(0) into the carbon-halogen bond of the alkenyl halide. adichemistry.com The resulting organometallic compound features a polarized carbon-magnesium bond, which imparts nucleophilic character to the vinylic carbon. openstax.orgutexas.edu

The choice of solvent is critical for the successful formation of Grignard reagents. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are essential. numberanalytics.com These solvents are aprotic, meaning they lack acidic protons that would otherwise react with and destroy the highly basic Grignard reagent. utexas.eduleah4sci.com Furthermore, the lone pairs of electrons on the ether's oxygen atom solvate and stabilize the magnesium center of the Grignard reagent, facilitating its formation and maintaining its solubility. utexas.eduwikipedia.org THF is generally a more effective coordinating solvent than diethyl ether, which can be crucial for the formation of less reactive alkenyl Grignard reagents. adichemistry.com Other solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, have been systematically evaluated and shown to be effective, sometimes superior, alternatives. researchgate.net

Below is a table comparing the properties of common solvents used in Grignard reactions.

| Solvent | Boiling Point (°C) | Dielectric Constant | Key Advantages/Disadvantages |

| Diethyl Ether | 34.6 | 4.3 | Low boiling point makes it easy to remove; can be prone to peroxide formation. numberanalytics.com |

| Tetrahydrofuran (THF) | 66 | 7.5 | Higher boiling point and better solvating power than diethyl ether; more stable. adichemistry.comnumberanalytics.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | - | Biomass-derived ("greener" alternative); good performance, sometimes better than THF. researchgate.net |

| Toluene | 110.6 | 2.4 | High boiling point for high-temperature reactions; non-polar, may not be suitable for all reagents. numberanalytics.com |

Data compiled from multiple sources. researchgate.netnumberanalytics.com

The identity of the halogen atom on the oct-1-enyl precursor significantly affects the rate and success of Grignard reagent formation. The reactivity of the corresponding oct-1-enyl halide follows the order of bond strength: iodide > bromide > chloride. openstax.orgadichemistry.com Oct-1-enyl iodides are the most reactive, followed by bromides, while chlorides are considerably less reactive. openstax.org Vinyl fluorides are typically unreactive toward magnesium under standard conditions. masterorganicchemistry.comopenstax.org

| Halogen | Reactivity with Mg | Notes |

| Iodine (I) | Highest | Most reactive due to the weakest C-I bond. openstax.orgadichemistry.com Can lead to higher selectivity in some diastereoselective reactions. nih.gov |

| Bromine (Br) | Intermediate | Commonly used, providing a good balance of reactivity and stability of the precursor halide. openstax.orgadichemistry.com |

| Chlorine (Cl) | Lowest | Less reactive, often requiring more forcing conditions or activated magnesium. openstax.org |

| Fluorine (F) | Unreactive | The C-F bond is too strong to react with magnesium under normal conditions. masterorganicchemistry.comopenstax.org |

A common challenge in Grignard synthesis is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, preventing it from reacting with the organic halide. wikipedia.orgmasterorganicchemistry.com To initiate the reaction, this oxide layer must be dislodged or penetrated. Several activation techniques have been developed to expose a fresh, reactive magnesium surface. wikipedia.org

Chemical activation involves adding small amounts of activating agents. A crystal of iodine (I₂) is frequently used; it is thought to react with the magnesium to form magnesium iodide, which helps to chemically etch the surface. adichemistry.commasterorganicchemistry.com Another common activator is 1,2-dibromoethane, which reacts with magnesium to produce ethylene (B1197577) gas and magnesium bromide, cleaning the surface in the process. wikipedia.orgmasterorganicchemistry.com

Mechanical activation methods aim to physically break the oxide layer. This can be as simple as crushing the magnesium turnings with a glass rod in the reaction flask or using sonication (ultrasound) to create pits in the metal surface. masterorganicchemistry.commnstate.edu An alternative is to use highly reactive forms of magnesium, such as Rieke magnesium, which is prepared by reducing a magnesium salt to form a fine, high-surface-area powder that is much more reactive. adichemistry.com

| Activation Method | Principle | Example Activator/Technique |

| Chemical | Agents react with the MgO layer or Mg metal to expose a fresh surface. | Iodine (I₂), 1,2-dibromoethane, Methyl iodide. masterorganicchemistry.comadichemistry.comwikipedia.org |

| Mechanical | Physical disruption of the passivating oxide layer. | In-situ crushing of Mg turnings, sonication, dry-stirring of Mg turnings. masterorganicchemistry.commnstate.edu |

| Use of Active Mg | Employing a pre-activated, high-surface-area form of magnesium. | Rieke Magnesium (prepared from the reduction of MgCl₂). adichemistry.com |

Regioselective and Stereoselective Synthesis Strategies for Oct-1-enyl Organomagnesium Species

Beyond the direct formation, advanced strategies are employed to control the precise structure of the alkenyl Grignard reagent, particularly the geometry of the double bond and the introduction of chirality.

For alkenyl Grignard reagents like oct-1-enylmagnesium chloride, the geometry of the double bond (E/Z or trans/cis) is a critical feature. The stereochemical integrity of the double bond is generally preserved during the formation of the Grignard reagent from a stereochemically pure alkenyl halide. rug.nl Therefore, the key to controlling the Grignard reagent's configuration lies in the stereoselective synthesis of the alkenyl halide precursor.

For example, stereochemically defined (E)- and (Z)-1-iodo-1-octenes can be prepared and subsequently converted to their respective Grignard reagents. The hydroalumination of 1-octyne (B150090) with diisobutylaluminium hydride (DIBAL-H) followed by iodination stereoselectively yields (E)-1-iodo-1-octene. amazonaws.com Conversely, hydroboration of 1-octyne followed by treatment with iodine and sodium hydroxide (B78521) can produce the (Z)-isomer. amazonaws.com When these pure isomers are reacted with magnesium or undergo a halogen-magnesium exchange with a reagent like i-PrMgCl·LiCl, the corresponding (E)- or (Z)-oct-1-enylmagnesium species is formed with high fidelity. amazonaws.com

The synthesis of chiral derivatives using oct-1-enyl Grignard reagents is a significant area of asymmetric synthesis. While generating a Grignard reagent that is itself chiral at the vinylic carbon is not typical, oct-1-enylmagnesium chloride serves as a key building block in reactions that create chiral centers elsewhere in the molecule. This is often achieved by reacting the achiral Grignard reagent with a prochiral electrophile, such as an aldehyde or ketone, in the presence of a chiral ligand or catalyst. rsc.orgrsc.org

For instance, the asymmetric addition of a Grignard reagent to a ketone can produce a chiral tertiary alcohol with a quaternary stereocenter. This is accomplished by using a chiral ligand that coordinates to the magnesium, creating a chiral environment and directing the nucleophilic attack to one face of the ketone. rsc.org New classes of biaryl chiral ligands derived from 1,2-diaminocyclohexane have been designed specifically for this purpose, enabling highly enantioenriched products. rsc.org Similarly, the stereoselective addition of Grignard reagents to chiral α-hydroxy aldehydes is a key step in the synthesis of natural products like (-)-osmundalactone and (-)-muricatacine. researchgate.net These methods focus on creating chiral derivatives from the oct-1-enyl Grignard reagent, demonstrating its utility in complex, enantioselective synthesis.

Transmetalation and Halogen-Metal Exchange Routes to Oct-1-enyl Grignard Compounds

The synthesis of alkenyl Grignard reagents, including oct-1-enylmagnesium chloride, is not limited to the direct reaction of an organic halide with magnesium metal. Alternative strategies such as halogen-metal exchange and transmetalation offer significant advantages, particularly for preparing functionalized or sensitive Grignard reagents under mild conditions. rsc.orgcapes.gov.brrsc.org

Halogen-Metal Exchange

Halogen-metal exchange is a powerful method for the preparation of organomagnesium compounds. wikipedia.org This approach involves the reaction of an organic halide with a pre-formed organomagnesium reagent. wikipedia.org The equilibrium of the reaction is driven by the formation of a more stable organometallic species. wikipedia.org For the synthesis of alkenyl Grignard reagents, an alkyl Grignard reagent is typically used to exchange with an alkenyl halide. wikipedia.orgwikipedia.org

A significant advancement in this area is the use of isopropylmagnesium chloride (i-PrMgCl) and its lithium chloride complex (i-PrMgCl·LiCl), often referred to as the "Turbo-Grignard" reagent. rsc.orgresearchgate.net This reagent facilitates the exchange with organic iodides and bromides under very mild conditions, often at low temperatures, which helps to tolerate sensitive functional groups that would be incompatible with classical Grignard formation conditions. rsc.orgcapes.gov.brrsc.org The iodine-magnesium exchange, in particular, is very efficient and allows for the preparation of a wide variety of functionalized alkenylmagnesium reagents. acs.org The reaction of various alkenyl iodides with i-PrMgCl·LiCl has been shown to produce the corresponding alkenylmagnesium reagents which can then react with electrophiles to give products in good yields. rsc.orgcapes.gov.br

The general scheme for a halogen-metal exchange to form an alkenylmagnesium halide is as follows:

R-X + R'-MgX' ⇌ R-MgX' + R'-X (where R = alkenyl group, X = I, Br; R' = alkyl group)

The exchange rate typically follows the trend I > Br > Cl for the halogen on the organic halide. wikipedia.org This selectivity allows for chemoselective magnesiation when multiple different halogens are present in the substrate. researchgate.net

| Alkenyl Halide Precursor | Exchange Reagent | Product | Conditions | Reference |

| (E/Z)-1-Iodooct-1-ene | i-PrMgCl·LiCl | (E/Z)-Oct-1-enylmagnesium chloride·LiCl | THF, -20°C | acs.org |

| Cyclic Alkenyl Iodides | i-PrMgCl·LiCl | Cyclic Alkenylmagnesium chloride·LiCl | THF, -10°C to rt | rsc.orgcapes.gov.br |

| Aryl Iodides | i-PrMgCl·LiCl | Arylmagnesium chloride·LiCl | THF, -15°C | researchgate.net |

| Aryl Bromides | i-PrMgBr | Arylmagnesium bromide | THF, -10°C to 40°C | princeton.edu |

Transmetalation

Transmetalation is another key route for generating Grignard reagents, which involves the transfer of an organic group from one metal to another. adichemistry.com This can be particularly useful when the desired organometallic precursor is more readily available or stable as a compound of a different metal, such as lithium or zinc. wikipedia.orgadichemistry.com

For instance, an organolithium compound can be treated with a magnesium salt (e.g., MgCl₂ or MgBr₂) to yield the corresponding Grignard reagent. adichemistry.com

R-Li + MgX₂ → R-MgX + LiX

This method is highly versatile. Another variation involves the reaction of magnesium metal with an organozinc compound in what is known as a reductive transmetalation. wikipedia.org Transition metals can also be involved in transmetalation steps during catalytic cross-coupling reactions, where a Grignard reagent transfers its organic group to a transition metal catalyst like nickel or palladium. thieme-connect.de The reaction of Grignard reagents with other metal compounds, such as cadmium chloride or tetraalkynyltin, further illustrates the principle of transmetalation for creating new organometallic species. wikipedia.orgnih.gov

In Situ Generation and Monitoring Techniques for Enhanced Synthetic Control

The inherent reactivity and sensitivity of Grignard reagents to air and moisture often present handling challenges, especially on an industrial scale. vapourtec.com In situ generation, where the reagent is produced and consumed in the same reaction vessel or in a continuous flow system, offers a solution to many of these problems. vapourtec.comresearchgate.net This approach enhances safety, improves control over highly exothermic reactions, and allows for the use of unstable intermediates. vapourtec.comresearchgate.net

In Situ Generation in Continuous Flow Systems

Continuous flow chemistry has emerged as a particularly effective technique for the in situ production of Grignard reagents. vapourtec.com In a typical setup, a solution of the organic halide (e.g., 1-chlorooctane (B87089) or 1-bromooctane) is passed through a packed-bed reactor containing magnesium metal. vapourtec.comresearchgate.net The enhanced heat transfer properties of flow reactors provide excellent temperature control over the often exothermic Grignard formation. vapourtec.com

This methodology allows the sensitive Grignard reagent to be generated on demand and immediately passed into a second reactor to be combined with an electrophile, minimizing decomposition and side reactions. vapourtec.com Such "telescoped" reaction setups can generate and use even highly unstable intermediates within milliseconds. researchgate.net This approach has been successfully applied to a range of alkyl and aryl halides, demonstrating its versatility. vapourtec.com

| Technique | Description | Advantages | Reference |

| Continuous Flow Packed-Bed Reactor | A solution of organohalide is passed through a column packed with magnesium turnings to generate the Grignard reagent continuously. | Enhanced safety and heat transfer, on-demand generation, ability to use unstable reagents, potential for automation and scale-up. | vapourtec.comresearchgate.net |

| Batch In Situ Generation | The Grignard reagent is formed in the same vessel where the subsequent reaction will take place, often used for allylic Grignards to avoid coupling reactions. | Simplifies procedure by avoiding transfer of the sensitive reagent. | adichemistry.com |

Monitoring Techniques for Synthetic Control

To achieve precise control over the synthesis of Grignard reagents, especially in continuous flow or large-scale batch processes, real-time monitoring is crucial. mt.com Accurate dosing of reactants is essential, as an excess of the Grignard reagent can lead to impurity formation, while a deficit results in lower yield. researchgate.net

Several Process Analytical Technology (PAT) tools have been implemented for this purpose:

Inline Near-Infrared (NIR) Spectroscopy: This non-invasive technique can be used to monitor the concentration of reactants and products in real-time, allowing for precise control over the stoichiometry of the reaction. researchgate.net

Online Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the quick optimization of reaction conditions in a flow setup by directly observing the formation of the Grignard reagent and any byproducts. researchgate.net

Colorimetric Titration: A reliable method for determining the concentration of the generated Grignard reagent. In a flow system, this can be done periodically to ensure the output from the reactor is stable. vapourtec.com

By integrating these monitoring techniques, chemists can maintain optimal reaction conditions, ensuring high selectivity and yield while minimizing the formation of byproducts like the Wurtz coupling product. researchgate.netresearchgate.net

Reactivity and Reaction Mechanisms of Oct 1 Enylmagnesium Chloride

Nucleophilic Reactivity in Carbon-Carbon Bond Forming Processes

The primary utility of oct-1-enylmagnesium chloride lies in its capacity to act as a nucleophile, facilitating the creation of new carbon-carbon bonds. This reactivity is harnessed in a range of synthetic transformations.

Grignard Addition to Carbonyl Electrophiles

The addition of oct-1-enylmagnesium chloride to carbonyl compounds is a cornerstone of its application, providing access to a diverse array of secondary and tertiary alcohols. The mechanism involves the nucleophilic attack of the vinyl carbanion on the electrophilic carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate, which is subsequently protonated upon acidic workup to yield the corresponding alcohol.

The addition of oct-1-enylmagnesium chloride to aldehydes proceeds via a 1,2-addition pathway, where the nucleophilic vinyl group exclusively attacks the carbonyl carbon. This regioselectivity is a general feature of Grignard reactions with aldehydes.

The stereochemical outcome of these additions, particularly when using chiral aldehydes, is of significant interest. While specific studies on the diastereoselectivity of oct-1-enylmagnesium chloride are not extensively documented in readily available literature, general principles of nucleophilic additions to chiral aldehydes, such as Cram's rule and the Felkin-Anh model, are expected to apply. The steric bulk of the substituents on the aldehyde and the Grignard reagent, as well as the presence of chelating groups, can influence the facial selectivity of the attack, leading to the preferential formation of one diastereomer over the other. The use of chiral ligands can also induce enantioselectivity in the addition to prochiral aldehydes. ic.ac.ukrsc.orgnih.gov

| Aldehyde | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzaldehyde | 1-Phenylnon-2-en-1-ol | Not Reported | High |

| Isobutyraldehyde | 2-Methylnon-3-en-4-ol | Not Reported | High |

| Cyclohexanecarboxaldehyde | 1-(Cyclohexyl)non-2-en-1-ol | Not Reported | High |

| Note: The data in this table is representative of typical Grignard additions of vinylmagnesium halides to aldehydes and is intended to be illustrative. Specific yields and diastereomeric ratios for oct-1-enylmagnesium chloride may vary. |

Similar to aldehydes, ketones readily react with oct-1-enylmagnesium chloride to furnish tertiary alcohols. The reaction follows the same 1,2-addition mechanism. The steric hindrance around the carbonyl group of the ketone can influence the rate of the reaction. Highly hindered ketones may react more slowly or require more forcing conditions.

The synthesis of tertiary allylic alcohols is a valuable transformation, and the reaction of oct-1-enylmagnesium chloride with ketones provides a direct route to this class of compounds. nih.govrsc.org

| Ketone | Product | Yield (%) |

| Acetone | 2-Methylnon-3-en-2-ol | High |

| Cyclohexanone | 1-(Oct-1-en-1-yl)cyclohexan-1-ol | High |

| Acetophenone | 1-Phenyl-1-(oct-1-en-1-yl)ethanol | High |

| Note: This table illustrates the expected products and high yields typical for the reaction of vinyl Grignard reagents with ketones. Specific experimental data for oct-1-enylmagnesium chloride may differ. |

The reaction of oct-1-enylmagnesium chloride with esters and acid halides is more complex than with aldehydes and ketones. The initial nucleophilic acyl substitution results in the formation of a ketone intermediate. This ketone is then susceptible to a second nucleophilic attack by another equivalent of the Grignard reagent, ultimately leading to the formation of a tertiary alcohol after acidic workup. It is generally not possible to isolate the ketone intermediate when using Grignard reagents due to their high reactivity.

The reaction with an ester, for instance, would proceed as follows:

First Addition: The oct-1-enyl group adds to the ester carbonyl, displacing the alkoxy group to form an oct-1-enyl ketone.

Second Addition: A second molecule of oct-1-enylmagnesium chloride adds to the newly formed ketone, yielding a magnesium alkoxide.

Workup: Acidic workup protonates the alkoxide to give the tertiary alcohol.

Similarly, acid halides react vigorously with two equivalents of the Grignard reagent to produce tertiary alcohols.

| Electrophile | Intermediate Ketone | Final Tertiary Alcohol |

| Ethyl acetate | Undec-3-en-2-one | 2-Methyl-2-(oct-1-en-1-yl)nonan-2-ol |

| Benzoyl chloride | 1-Phenylnon-1-en-3-one | 1,1-Diphenyl-1-(oct-1-en-1-yl)ethanol |

| Note: This table outlines the expected reaction pathway and products. The isolation of the intermediate ketone is generally not feasible under standard Grignard reaction conditions. |

Carboxylation Reactions with Carbon Dioxide

Oct-1-enylmagnesium chloride reacts with carbon dioxide (usually in the form of dry ice) in a carboxylation reaction to produce, after acidic workup, (E/Z)-non-2-enoic acid. The mechanism involves the nucleophilic attack of the vinyl Grignard on the electrophilic carbon of CO2, forming a magnesium carboxylate salt. Subsequent protonation yields the carboxylic acid. This reaction provides a convenient method for the synthesis of α,β-unsaturated carboxylic acids.

| Grignard Reagent | Product | Yield (%) |

| Oct-1-enylmagnesium chloride | (E/Z)-Non-2-enoic acid | Moderate to High |

| Note: The yield of carboxylation reactions can be influenced by reaction conditions, such as the temperature and the method of CO2 addition. |

Cross-Coupling Methodologies Involving Oct-1-enyl Grignard Reagents

Oct-1-enylmagnesium chloride is a valuable coupling partner in transition metal-catalyzed cross-coupling reactions, which are powerful tools for the construction of carbon-carbon bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate.

Kumada Coupling: The Kumada coupling employs a palladium or nickel catalyst to couple a Grignard reagent with an aryl, vinyl, or alkyl halide. organic-chemistry.orgwikipedia.org The reaction of oct-1-enylmagnesium chloride with various organic halides allows for the synthesis of substituted octenes. A key feature of the Kumada coupling with vinyl Grignard reagents is that the reaction often proceeds with retention of the double bond stereochemistry. tandfonline.comtandfonline.comnrochemistry.com

| Organic Halide | Catalyst | Product | Yield (%) | Stereochemistry |

| Iodobenzene | Pd(PPh₃)₄ | 1-Phenyloct-1-ene | High | Retention |

| (E)-1-Bromopropene | Ni(dppp)Cl₂ | (E)-Undeca-2,4-diene | Good | Retention |

| Vinyl Bromide | Pd(PPh₃)₄ | Deca-1,3-diene | Good | Retention |

| Note: The yields and stereoselectivity of Kumada couplings are highly dependent on the choice of catalyst, ligands, and reaction conditions. acs.orgresearchgate.net |

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with an organic halide in the presence of a palladium or nickel catalyst. pitt.edu Oct-1-enylmagnesium chloride can be readily transmetalated with a zinc salt, such as zinc chloride, to generate the corresponding oct-1-enylzinc chloride in situ. This organozinc reagent can then participate in Negishi coupling reactions. This approach is often advantageous as organozinc reagents can exhibit greater functional group tolerance compared to their Grignard counterparts. The Negishi coupling of vinylzinc reagents also generally proceeds with retention of stereochemistry. organic-chemistry.orgnih.govnih.govmit.edu

| Organic Halide | Catalyst | Product | Yield (%) |

| 4-Iodoanisole | Pd(PPh₃)₄ | 1-(4-Methoxyphenyl)oct-1-ene | High |

| (Z)-1-Iodooctene | Pd(dppf)Cl₂ | (Z,Z)-Hexadeca-7,9-diene | Good |

| 2-Bromopyridine | Ni(acac)₂ | 2-(Oct-1-en-1-yl)pyridine | Good |

| Note: The data presented is illustrative of typical Negishi coupling reactions involving vinylzinc reagents. |

Copper-Catalyzed Conjugate Additions and Substitution Reactions

Copper catalysis plays a pivotal role in modulating the reactivity of Grignard reagents, favoring 1,4-conjugate addition to α,β-unsaturated carbonyl compounds over direct 1,2-addition. libretexts.orgmasterorganicchemistry.com This selectivity is crucial for the formation of β-substituted carbonyl compounds. The mechanism generally involves the formation of a copper-ate complex, which then delivers the alkenyl group to the β-position of the enone.

While specific studies detailing the conjugate addition of oct-1-enylmagnesium chloride are not abundant, the reactivity can be inferred from studies on analogous Grignard reagents. For instance, copper-catalyzed conjugate additions of various alkyl and aryl Grignard reagents to cyclic and acyclic enones have been extensively documented, consistently showing high regioselectivity for the 1,4-adduct. quora.comdiva-portal.org The choice of copper salt and ligands can significantly influence the efficiency and enantioselectivity of the reaction. masterorganicchemistry.com

Table 1: Representative Copper-Catalyzed Conjugate Additions of Grignard Reagents to Enones

| Entry | Grignard Reagent | Enone | Catalyst | Solvent | Product | Yield (%) | Reference |

| 1 | Ethylmagnesium bromide | Cyclohexenone | CuCl | Et₂O | 3-Ethylcyclohexanone | High | masterorganicchemistry.com |

| 2 | Phenylmagnesium bromide | Cyclopentenone | CuBr·SMe₂ | tBuOMe | 3-Phenylcyclopentanone | High | quora.com |

| 3 | n-Butylmagnesium chloride | Chalcone | Cu(OAc)₂ | Water (micellar) | 1,3-Diphenylheptan-1-one | Good | masterorganicchemistry.com |

This table presents data for analogous Grignard reagents to illustrate the general principles of copper-catalyzed conjugate addition, due to the limited availability of specific data for oct-1-enylmagnesium chloride.

In addition to conjugate additions, copper catalysts can also facilitate substitution reactions, although this is less common for alkenyl Grignard reagents compared to cross-coupling reactions with palladium or nickel catalysts.

Palladium-Catalyzed Cross-Coupling Systems (e.g., Kumada Coupling)

The Kumada coupling, a palladium- or nickel-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide, is a powerful tool for carbon-carbon bond formation. wikipedia.org For alkenyl Grignard reagents like oct-1-enylmagnesium chloride, these reactions are particularly useful for the synthesis of substituted alkenes and dienes.

The catalytic cycle of a palladium-catalyzed Kumada coupling generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (R'-X) to form a Pd(II) intermediate.

Transmetalation: The Grignard reagent (R-MgX) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product (R-R') and regenerating the Pd(0) catalyst. wikipedia.org

A significant advantage of the Kumada coupling is its stereospecificity with vinyl halides, where the configuration of the double bond is typically retained in the product. organic-chemistry.org However, when using vinylic Grignard reagents, the stereochemistry can sometimes be compromised, leading to mixtures of cis- and trans-isomers. wikipedia.org

Table 2: Palladium-Catalyzed Kumada Coupling of Alkenyl Grignard Reagents with Aryl Halides

| Entry | Alkenyl Grignard Reagent | Aryl Halide | Catalyst | Ligand | Product | Yield (%) | Reference |

| 1 | Vinylmagnesium bromide | 4-Chlorotoluene | Pd₂(dba)₃ | Imidazolium salt | 4-Methylstyrene | 99 | |

| 2 | Cyclopropylmagnesium bromide | 4-Bromoanisole | Pd(OAc)₂ | t-Bu₃P | 4-Cyclopropylanisole | High | wikipedia.orgmasterorganicchemistry.com |

| 3 | Phenylmagnesium bromide | 1-Bromonaphthalene | PdCl₂(dppf) | - | 1-Phenylnaphthalene | 95 | researchgate.net |

Nickel-Catalyzed Cross-Coupling and Aminoalkylation Reactions (e.g., Negishi Coupling Precursors)

Nickel catalysts offer a more cost-effective alternative to palladium for cross-coupling reactions and can exhibit unique reactivity. organic-chemistry.org Nickel-catalyzed Kumada couplings are well-established and proceed through a similar catalytic cycle to their palladium-catalyzed counterparts. researchgate.net These reactions are effective for coupling alkenyl Grignard reagents with a variety of aryl and heteroaryl halides. organic-chemistry.orgthieme-connect.de

Furthermore, Grignard reagents can serve as precursors to organozinc compounds, which are then used in Negishi cross-coupling reactions. wikipedia.orgnih.govresearchgate.net The transmetalation from magnesium to zinc can be advantageous as organozinc reagents often exhibit greater functional group tolerance. wikipedia.org

Nickel catalysts are also employed in C-H activation and aminoalkylation reactions. While direct aminoalkylation with oct-1-enylmagnesium chloride is not extensively documented, the general principle involves the nickel-catalyzed reaction of a Grignard reagent with an amine derivative, often on a heteroaromatic core.

Table 3: Nickel-Catalyzed Cross-Coupling of Grignard Reagents with Organic Halides

This table provides examples with analogous Grignard reagents to illustrate nickel-catalyzed cross-coupling reactions, due to a lack of specific data for oct-1-enylmagnesium chloride.

Olefin Synthesis via Grignard Reagents (e.g., Wittig-Type Transformations)

While the Wittig reaction classically involves the reaction of a phosphorus ylide with an aldehyde or ketone, Grignard reagents can be involved in related olefin synthesis methodologies. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.orgyoutube.com For instance, the reaction of oct-1-enylmagnesium chloride with aldehydes or ketones leads to the formation of allylic alcohols. Subsequent dehydration of these alcohols provides a route to dienes and other unsaturated systems. organic-chemistry.org

The initial step is the nucleophilic addition of the oct-1-enyl group to the carbonyl carbon. libretexts.orgmasterorganicchemistry.com This reaction is typically followed by an acidic workup to protonate the resulting alkoxide.

Although not a direct Wittig-type transformation, this two-step sequence of Grignard addition followed by elimination is a powerful method for constructing complex olefinic structures. The stereochemical outcome of the elimination step can often be controlled by the choice of dehydration conditions.

Organometallic Reactivity in Carbon-Heteroatom Bond Formation

Alkylation of Metal and Metalloid Electrophiles

Oct-1-enylmagnesium chloride can react with a variety of metal and metalloid halides to form new carbon-heteroatom bonds. This process, known as transmetalation, is fundamental in organometallic chemistry. For example, the reaction with chlorosilanes yields alkenylsilanes. thieme-connect.de

The reaction proceeds via nucleophilic attack of the oct-1-enyl carbanion on the electrophilic metal or metalloid center, with the concomitant displacement of a halide ion. The reactivity of the electrophile plays a crucial role in the success of the reaction.

Table 4: Alkylation of Metalloid Halides with Grignard Reagents

| Entry | Grignard Reagent | Metalloid Halide | Product | Reference |

| 1 | Alkenyl Grignard Reagent | Trimethylchlorosilane | Alkenyltrimethylsilane | thieme-connect.de |

| 2 | Phenylmagnesium bromide | Dichlorodimethyltin | Dimethyldiphenyltin | General Knowledge |

| 3 | Ethylmagnesium bromide | Phosphorus trichloride | Triethylphosphine | General Knowledge |

Acid-Base Chemistry of Oct-1-enylmagnesium Chloride

As a Grignard reagent, oct-1-enylmagnesium chloride is a strong base. quora.comchemicalforums.com The pKa of the conjugate acid, oct-1-ene, is estimated to be around 44, indicating the extreme basicity of the carbanionic center. masterorganicchemistry.com This high basicity necessitates the use of aprotic, anhydrous solvents to prevent protonolysis.

The reagent will readily deprotonate any compound with an acidic proton, including water, alcohols, carboxylic acids, and even terminal alkynes. libretexts.orgmasterorganicchemistry.com This reaction, known as protonolysis, results in the formation of oct-1-ene and the corresponding magnesium salt.

This high basicity can be both a limitation and a useful feature. While it restricts the functional groups that can be present in the reaction, it can also be exploited for deprotonation reactions. The relative basicity of Grignard reagents is an important consideration in planning synthetic routes. masterorganicchemistry.com

Rearrangement Reactions Involving Oct-1-enylmagnesium Species

While Grignard reagents are primarily known for their nucleophilic and basic properties, certain structural motifs can lead to rearrangement reactions.

The Fritsch–Buttenberg–Wiechell (FBW) rearrangement is a chemical reaction that converts a 1,1-diaryl-2-halo-alkene to a 1,2-diaryl-alkyne upon treatment with a strong base. wikipedia.org This rearrangement can also be applied to substrates with alkyl substituents. wikipedia.org The mechanism of the FBW rearrangement involves the deprotonation of the vinylic hydrogen by the strong base, followed by the elimination of the halide to form a vinyl carbene intermediate. Subsequent 1,2-migration of one of the substituents furnishes the alkyne product. wikipedia.org

It is important to note that a stable, pre-formed vinyl Grignard reagent like oct-1-enylmagnesium chloride does not directly undergo the Fritsch–Buttenberg–Wiechell rearrangement. Instead, the FBW rearrangement is relevant in the context of alkyne synthesis from vinyl halides via the in situ generation of a reactive intermediate that resembles a vinyl anion or carbene.

The synthesis of alkynes can be achieved from vinyl halides through a double elimination reaction of a dihalide precursor. masterorganicchemistry.comlibretexts.org The general strategy involves the dehydrohalogenation of a vicinal or geminal dihalide with a very strong base, such as sodium amide. masterorganicchemistry.com

While not a direct rearrangement of oct-1-enylmagnesium chloride, related magnesium alkylidene carbenoids, which are generated in situ, can undergo an FBW-type rearrangement. For instance, the reaction of 1-chlorovinyl p-tolyl sulfoxides with a Grignard reagent like isopropylmagnesium chloride generates a magnesium alkylidene carbenoid, which then rearranges to form an alkyne. nih.gov

The generalized mechanism for the FBW rearrangement is as follows:

Deprotonation: A strong base removes the vinylic proton, creating a vinyl anion.

Alpha-Elimination: The vinyl anion eliminates the halide ion to form a vinyl carbene.

1,2-Migration: One of the substituents on the carbene carbon migrates to the adjacent carbon, resulting in the formation of the alkyne.

Applications in Advanced Organic Synthesis and Catalysis

Utilization in the Synthesis of Natural Products and Bioactive Molecules

As a C8 building block, oct-1-enylmagnesium chloride is instrumental in constructing the carbon skeletons of various natural products and bioactive compounds. Grignard reagents, in general, react with carbonyl compounds like aldehydes and ketones to produce primary, secondary, or tertiary alcohols, respectively, making them a cornerstone of organic synthesis for building complex molecules from simpler precursors. libretexts.orgyoutube.com

Oct-1-enylmagnesium chloride is employed in stereocontrolled addition reactions to chiral carbonyl compounds to generate specific stereoisomers of unsaturated alcohols. This control is crucial as the biological activity of molecules often depends on their precise three-dimensional arrangement. The reaction of a Grignard reagent with an aldehyde or ketone is a fundamental method for alcohol synthesis and carbon-carbon bond formation. libretexts.orgyoutube.com

In the synthesis of long-chain fatty acid derivatives and other related natural products, introducing the octenyl group with a defined stereochemistry is a key step. For instance, the addition of vinyl Grignard reagents to chiral aldehydes, often in the presence of chelating agents or with the guidance of chiral auxiliaries, can proceed with high diastereoselectivity. This approach is foundational in building up the carbon backbone of complex lipids and polyketides. The reaction proceeds through a nucleophilic attack of the vinyl carbanion from the Grignard reagent on the electrophilic carbonyl carbon. The stereochemical outcome is dictated by the existing chiral centers in the substrate molecule. Research has demonstrated that the addition of various Grignard reagents to cyclic N,O-acetals can occur with significant levels of stereoselection, providing a pathway to 2,5-substituted benzazepine derivatives. nih.gov Similarly, copper-catalyzed Grignard additions are a known method for achieving stereocontrol in the synthesis of complex molecules like sphingosines. psu.edu

Table 1: Representative Reactions in Stereocontrolled Synthesis

| Reactant A | Reactant B | Product Type | Key Feature |

|---|---|---|---|

| Chiral Aldehyde | oct-1-enylmagnesium chloride | Diastereomerically-enriched secondary alcohol | Formation of a specific stereocenter. |

| Chiral Ketone | oct-1-enylmagnesium chloride | Diastereomerically-enriched tertiary alcohol | Construction of a chiral quaternary carbon center. |

Polyketides are a large and structurally diverse class of natural products known for a wide range of biological activities, including antibiotic, anticancer, and immunosuppressant properties. nih.gov Their biosynthesis involves the sequential condensation of small carboxylic acid units, a process mimicked in the laboratory through iterative synthetic strategies. nih.gov

Oct-1-enylmagnesium chloride can serve as a key building block in the laboratory synthesis of polyketide and isoprenoid structures. By reacting it with appropriate electrophiles, such as lactones, epoxides, or aldehydes derived from other parts of the target molecule, chemists can append the eight-carbon vinyl unit. This strategy is particularly useful for introducing the terminal portion of a long aliphatic chain or for creating a branch point in the molecular framework. The vinyl group can then be further elaborated through reactions like epoxidation, dihydroxylation, or cleavage to introduce additional functionality. While biosynthesis uses enzymatic assembly lines, laboratory synthesis relies on powerful bond-forming reactions where Grignard reagents are indispensable for creating the core carbon structure. nih.gov

The precise structure of insect pheromones is critical for their function, and their synthesis often requires stereospecific methods. Several insect pheromones are long-chain unsaturated alcohols, acetates, or lactones. Oct-1-enylmagnesium chloride and its bromide analogue are valuable reagents for introducing a C8 fragment in the synthesis of these semiochemicals.

A notable example is the synthesis of (R)-desmolactone, a female-produced sex pheromone of the cerambycid beetle Desmocerus californicus californicus. In a reported synthesis, a key step involved the coupling of a chiral epoxide-derived synthon with hept-1-enylmagnesium chloride (a C7 analogue) in the presence of a copper catalyst. A similar strategy using oct-1-enylmagnesium chloride can be applied to construct related pheromones containing a C16 backbone. For instance, a coupling reaction between a chiral synthon and an octenyl Grignard reagent in the presence of a copper catalyst like Li₂CuCl₄ can yield the desired long-chain unsaturated alcohol or lactone precursor with high chemical and stereochemical purity. researchgate.net

Oct-1-enylmagnesium Chloride as a Component in Polymerization Catalysis

Beyond its role in fine chemical synthesis, oct-1-enylmagnesium chloride and related organomagnesium compounds are integral to the field of polymer chemistry, specifically in the preparation and activation of catalysts for olefin polymerization.

High-activity Ziegler-Natta catalysts, the workhorses for producing polyethylene (B3416737) and polypropylene, typically consist of a titanium compound supported on a high-surface-area material. nih.gov Anhydrous magnesium chloride (MgCl₂) has proven to be the preferred support material due to its similar crystal structure to TiCl₃ and its ability to create highly active catalytic sites. engj.orgresearchgate.net

One effective method for preparing high-surface-area, amorphous, or nanocrystalline MgCl₂ supports involves the reaction of an organomagnesium compound, such as a Grignard reagent, with a chlorinating agent. google.com In this process, a reagent like oct-1-enylmagnesium chloride can be reacted with a chlorine source (e.g., HCl or an alkyl chloride) to precipitate MgCl₂ in a highly dispersed and activated form. This "chemical activation" is crucial for creating a disordered crystal structure that allows for effective binding and activation of the titanium species. scispace.com The resulting MgCl₂ support possesses a high specific surface area and controlled morphology, which are essential for producing polymers with desired properties. engj.org Grignard reagents can also be used to prepare soluble magnesium-titanium complexes that serve as highly active homogeneous catalysts. researchgate.netunito.it

Table 2: Methods for Preparing MgCl₂ Supports

| Precursor Method | Key Reagents | Support Characteristics | Reference |

|---|---|---|---|

| Grignard Reaction | Organomagnesium Compound (e.g., R-MgCl), Chlorinating Agent | High surface area, amorphous structure | google.com |

| Recrystallization | MgCl₂, Alcohol (e.g., Ethanol) | Crystalline, defined adducts | engj.org |

Metallocene and post-metallocene catalysts represent a newer generation of polymerization catalysts that offer precise control over polymer microstructure. However, they require an activator or co-catalyst to generate the catalytically active cationic metal center. While methylaluminoxane (B55162) (MAO) is a common activator, there is significant interest in developing MAO-free systems.

Magnesium chloride-based systems, often derived from Grignard reagents, have been successfully used as activating supports for these advanced catalysts. mdpi.com The process can involve treating a pre-formed MgCl₂ support with an organoaluminum compound, which then interacts with the metallocene precursor (e.g., a zirconocene). mdpi.comvot.pl The MgCl₂ surface, modified by the organoaluminum compound, facilitates the abstraction of a chloride or alkyl group from the zirconocene, generating the active cationic species. The interaction between the Grignard-derived MgCl₂ and organoaluminum compounds is key to creating these highly active and stable catalytic centers for ethylene (B1197577) polymerization. vot.pl This approach combines the benefits of a heterogeneous support with the high activity and precision of single-site catalysts.

Influence on Polymer Microstructure and Properties

The incorporation of magnesium;oct-1-ene;chloride as a co-catalyst or part of a catalyst support system, particularly in Ziegler-Natta polymerization, can profoundly influence the microstructure and, consequently, the physical and mechanical properties of the resulting polymers, such as polyethylene and polypropylene. The "oct-1-ene" ligand, being a higher alpha-olefin, can play a unique role in these processes.

In Ziegler-Natta catalysis, magnesium chloride (MgCl₂) is a widely used support material for titanium-based catalysts. ije.irresearchgate.net The properties of the MgCl₂ support, including its crystal structure and surface characteristics, are crucial in determining the activity of the catalyst and the properties of the polymer produced. ije.irresearchgate.net When this compound is utilized, the octenyl group can modify the electronic and steric environment of the magnesium center, which in turn affects the formation and activity of the catalytic sites on the MgCl₂ support.

The presence of the octenyl group can lead to the formation of more uniform and well-dispersed active sites. This is because the organic ligand can influence the precipitation and crystallization of the magnesium chloride support, leading to a more controlled morphology. mdpi.comresearchgate.net A more uniform distribution of active sites generally results in a narrower molecular weight distribution (MWD) of the polymer, which is often desirable for specific applications.

Furthermore, the oct-1-ene moiety itself can be incorporated into the polymer chain as a comonomer. This incorporation of a C8 side chain disrupts the regular crystalline structure of the polymer, leading to a decrease in crystallinity and density. This modification of the polymer backbone results in materials with enhanced flexibility, impact strength, and lower melting points. The extent of this influence is directly related to the concentration of the this compound used and the polymerization conditions.

The following interactive table summarizes the potential effects of this compound on key polymer properties:

| Property | Influence of this compound | Rationale |

| Molecular Weight Distribution (MWD) | Potentially narrower | More uniform active sites due to the influence of the octenyl ligand on the MgCl₂ support structure. nih.gov |

| Crystallinity | Decreased | Incorporation of oct-1-ene as a comonomer disrupts the polymer chain regularity. |

| Density | Lowered | The presence of bulky C8 side chains prevents efficient packing of the polymer chains. |

| Flexibility | Increased | Reduced crystallinity leads to a more amorphous and flexible material. |

| Impact Strength | Increased | The amorphous regions can better dissipate energy from an impact. |

| Melting Point | Lowered | Disruption of the crystalline lattice requires less energy to overcome intermolecular forces. |

These modifications are critical in tailoring the properties of polyolefins for a wide range of applications, from flexible packaging films to durable automotive parts.

Mechanistic Insights into Grignard-Catalyzed Olefin Exchange Reactions

This compound, as a Grignard reagent, can participate in and catalyze olefin exchange reactions. These reactions, often referred to as olefin metathesis, involve the redistribution of carbon-carbon double bonds. While transition metals are more commonly associated with olefin metathesis, Grignard reagents can facilitate such transformations, particularly in the presence of a catalyst or under specific reaction conditions. nih.govacs.org

The mechanism of a Grignard-catalyzed olefin exchange reaction involving this compound is thought to proceed through the formation of a key intermediate, a magnesium alkylidene carbenoid. beilstein-journals.orgresearchgate.net These are species where a carbon atom is bonded to both a magnesium atom and a chlorine atom, and also bears a double bond. beilstein-journals.org

The reaction can be conceptualized in the following steps:

Formation of a Magnesium Alkylidene Carbenoid: In the presence of a suitable catalyst or under thermal conditions, this compound can rearrange to form a magnesium alkylidene carbenoid intermediate. This intermediate is highly reactive. beilstein-journals.org

[2+2] Cycloaddition: The magnesium alkylidene carbenoid can then undergo a [2+2] cycloaddition with another olefin present in the reaction mixture. This forms a transient metallacyclobutane intermediate.

Retro [2+2] Cycloaddition: The metallacyclobutane intermediate is unstable and rapidly undergoes a retro [2+2] cycloaddition. This cleavage can occur in two different ways, leading to the formation of new olefins and a new magnesium alkylidene carbenoid.

Catalytic Cycle: The newly formed magnesium alkylidene carbenoid can then react with another olefin molecule, continuing the catalytic cycle of olefin exchange.

Research into titanium-catalyzed olefin-exchange reactions of Grignard reagents has shown that an alkyltitanium compound can form, which then eliminates a titanium hydride. acs.org This hydride can then add to another olefin, leading to the exchange. acs.org A similar pathway could be envisioned with this compound, where a transient magnesium hydride species plays a role.

The table below outlines the proposed mechanistic steps and the role of the different species involved in a Grignard-catalyzed olefin exchange reaction.

| Step | Description | Key Intermediates | Role of this compound |

| 1. Initiation | Formation of the active catalytic species, potentially a magnesium alkylidene carbenoid or a magnesium hydride. | Magnesium alkylidene carbenoid, Magnesium hydride | Serves as the precursor to the active catalyst. |

| 2. Olefin Coordination | The substrate olefin coordinates to the magnesium center of the active catalyst. | Olefin-magnesium complex | The magnesium atom acts as a Lewis acid to activate the olefin. |

| 3. Cycloaddition/Insertion | Formation of a metallacyclobutane intermediate via [2+2] cycloaddition or insertion of the olefin into a Mg-C or Mg-H bond. | Metallacyclobutane | The core step where bond reorganization begins. |

| 4. Cycloreversion/Elimination | Cleavage of the metallacyclobutane to release the new olefin products and regenerate the active catalytic species. | New olefin, Regenerated catalyst | Completes the catalytic cycle and determines the product distribution. |

Understanding these mechanistic details is crucial for the rational design of new catalytic systems based on Grignard reagents for efficient and selective olefin transformations.

Analytical and Computational Approaches in Oct 1 Enyl Grignard Research

Spectroscopic Characterization Techniques for Organomagnesium Intermediates and Products

Spectroscopic methods are fundamental to the characterization of organomagnesium compounds, offering insights into their structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive tool for investigating the structure of Grignard reagents in solution. rsc.orgcaltech.edu Both ¹H and ¹³C NMR spectroscopy are employed to probe the environment of the organic framework. For instance, in allylic Grignard reagents, NMR studies have been instrumental in understanding the dynamic equilibrium between different isomeric forms. rsc.orgrsc.org The chemical shifts and coupling constants in the NMR spectra provide detailed information about the connectivity of atoms and the electronic structure of the molecule. researchgate.net In the context of oct-1-enylmagnesium chloride, ¹H NMR would be used to identify the protons on the double bond and the alkyl chain, while ¹³C NMR would help to confirm the carbon skeleton and the position of the carbon-magnesium bond.

Fourier-Transform Infrared (FTIR) Spectroscopy is another key technique used to identify functional groups and study the bonding in organometallic compounds. bruker.commt.comresearchgate.netlibretexts.org The stretching frequency of the carbon-magnesium bond, though weak and often difficult to observe directly, can sometimes be identified in the far-infrared region. More commonly, FTIR is used to monitor the disappearance of the C-X (carbon-halogen) bond of the starting material and the appearance of new vibrational modes associated with the Grignard reagent and its subsequent reaction products. acs.org For example, in a reaction involving oct-1-enylmagnesium chloride and a carbonyl compound, FTIR can track the disappearance of the C=O stretching band of the carbonyl and the appearance of the O-H stretching band of the resulting alcohol after hydrolysis. mt.com

The following table summarizes typical spectroscopic data used in the characterization of Grignard reagents and their products.

| Spectroscopic Technique | Information Obtained | Typical Application in Oct-1-enylmagnesium Chloride Research |

| ¹H NMR | - Proton environment and connectivity- Stereochemistry- Dynamic processes | - Confirming the structure of the oct-1-enyl group- Observing potential isomeric rearrangements |

| ¹³C NMR | - Carbon skeleton- Position of the C-Mg bond | - Identifying the carbon attached to magnesium- Characterizing reaction products |

| FTIR | - Presence of functional groups- Monitoring reaction progress | - Confirming the formation of the Grignard reagent- Tracking the consumption of reactants and formation of products |

Advanced Chromatographic Methods for Product Separation and Purity Assessment

Chromatographic techniques are indispensable for separating the desired products from unreacted starting materials, byproducts, and other impurities in Grignard reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the analysis of volatile products. rsc.orgresearchgate.net After quenching the Grignard reaction, the organic products are typically extracted and can be analyzed by GC-MS. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase. mnstate.edugoogle.com The mass spectrometer then provides a mass spectrum for each separated component, allowing for their identification based on their mass-to-charge ratio and fragmentation pattern. researchgate.netresearchgate.net This technique is particularly useful for assessing the purity of the final product and identifying any side products formed during the reaction.

Thin-Layer Chromatography (TLC) and Flash Chromatography are widely used for the qualitative monitoring and purification of reaction products, respectively. walisongo.ac.id TLC provides a quick and simple method to assess the progress of a reaction by comparing the spot of the reaction mixture to that of the starting material. walisongo.ac.id Flash chromatography is a preparative technique used to separate and purify the desired product from the crude reaction mixture on a larger scale. walisongo.ac.id

The choice of chromatographic method depends on the properties of the products, such as their volatility and polarity.

| Chromatographic Method | Principle of Separation | Application in Oct-1-enylmagnesium Chloride Research |

| Gas Chromatography (GC) | Boiling point and polarity | Separation of volatile reaction products |

| Mass Spectrometry (MS) | Mass-to-charge ratio | Identification of separated products |

| Thin-Layer Chromatography (TLC) | Polarity | Rapid monitoring of reaction progress |

| Flash Chromatography | Polarity | Purification of the final product |

In Situ Reaction Monitoring for Kinetic and Mechanistic Elucidation

In situ monitoring techniques allow for the real-time observation of a chemical reaction as it happens, providing valuable data on reaction kinetics and mechanism. mt.commt.com

ReactIR , a type of in situ FTIR spectroscopy, is particularly well-suited for monitoring Grignard reactions. americanpharmaceuticalreview.com By inserting a probe directly into the reaction vessel, ReactIR can continuously collect FTIR spectra, allowing researchers to track the concentration of reactants, intermediates, and products over time. mt.comgordon.edu This provides a detailed picture of the reaction profile, including the induction period, the rate of formation of the Grignard reagent, and the rate of its subsequent reactions. mt.comamericanpharmaceuticalreview.com This information is crucial for understanding the reaction mechanism and for optimizing reaction conditions to maximize yield and minimize byproducts. mt.com

Raman Spectroscopy can also be employed for in situ monitoring, particularly for reactions in which changes in polarizability are significant. acs.org It can provide complementary information to FTIR and is sometimes more sensitive to certain vibrational modes. acs.org

The data obtained from in situ monitoring can be used to determine reaction orders, activation energies, and other kinetic parameters, providing a deeper understanding of the factors that control the reaction.

| In Situ Technique | Principle | Information Gained |

| ReactIR (FTIR) | Infrared absorption | Real-time concentration profiles of reactants, intermediates, and products |

| Raman Spectroscopy | Inelastic light scattering | Complementary vibrational information, real-time monitoring |

Computational Chemistry: Density Functional Theory (DFT) Studies on Reaction Pathways and Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT) , has become an invaluable tool for studying the mechanisms of Grignard reactions. nih.govnih.govuniv-poitiers.fr DFT calculations can be used to model the structures of reactants, transition states, intermediates, and products, as well as to calculate their relative energies. nih.govchemrxiv.orgacs.orgresearchgate.net

By mapping out the potential energy surface of a reaction, DFT studies can help to identify the most likely reaction pathway and to understand the factors that determine the stereoselectivity of a reaction. chemrxiv.org For example, DFT calculations have been used to investigate the aggregation of Grignard reagents in solution and the role of solvent molecules in the reaction mechanism. acs.orgresearchgate.net In the context of oct-1-enylmagnesium chloride, DFT could be used to explore the transition state structures for its reaction with various electrophiles, providing insights into the origins of observed product distributions. These computational studies complement experimental findings and provide a more complete picture of the reaction at a molecular level. nih.govnih.govwhiterose.ac.uk

| Computational Method | Focus | Insights Provided for Oct-1-enylmagnesium Chloride |

| Density Functional Theory (DFT) | Electronic structure and energy | - Reaction pathways and transition states- Stereoselectivity- Role of solvent |

High-Throughput Experimentation in Optimizing Organomagnesium Transformations

High-Throughput Experimentation (HTE) is a modern approach to reaction optimization that involves running a large number of experiments in parallel, often on a small scale. researchgate.netchemrxiv.orgresearchgate.net This allows for the rapid screening of a wide range of reaction parameters, such as catalysts, solvents, temperatures, and reactant ratios, to identify the optimal conditions for a particular transformation. numberanalytics.comnumberanalytics.comunp.edu.aracs.orgacs.org

In the context of organomagnesium chemistry, HTE can be used to accelerate the discovery of new catalysts for cross-coupling reactions or to quickly find the best conditions for a specific Grignard addition reaction. researchgate.netacs.org The data generated from HTE can be analyzed using statistical methods to build models that predict reaction outcomes and guide further optimization efforts. acs.org This approach significantly reduces the time and resources required for process development and can lead to the discovery of more efficient and selective synthetic methods. gordon.educhemrxiv.org

| Approach | Methodology | Application in Organomagnesium Chemistry |

| High-Throughput Experimentation (HTE) | Parallel reaction screening | - Rapid optimization of reaction conditions- Catalyst and solvent screening |

Q & A

Q. How do researchers distinguish magnesium chloride from other chlorides (e.g., calcium chloride) in mixed-salt systems?

- Methodology : Employ ion-selective electrodes or inductively coupled plasma optical emission spectroscopy (ICP-OES) to quantify Mg²⁺ concentrations. For solid mixtures, use differential scanning calorimetry (DSC) to identify unique thermal decomposition profiles (e.g., magnesium chloride hexahydrate decomposes at 118°C vs. calcium chloride’s higher stability) .

Advanced Research Questions

Q. How can conflicting data on chloride penetration depths in cementitious materials be resolved when using magnesium chloride vs. sodium chloride?

- Methodology : Design controlled experiments to isolate variables such as concentration, temperature, and curing time. Compare chloride ingress using electron probe microanalysis (EPMA) or Raman spectroscopy. For example, magnesium chloride may form brucite (Mg(OH)₂) layers that slow penetration, unlike sodium chloride . Statistical tools (e.g., ANOVA) can quantify significance of observed differences.

Q. What mechanistic role does magnesium chloride play in hydrogen storage slurries, and how can its efficiency be optimized?

- Methodology : Investigate its function as a catalyst or stabilizer in hydride-based systems (e.g., MgCl₂-doped sodium borohydride). Use pressure-composition-temperature (PCT) measurements to assess hydrogen release kinetics. Optimize parameters like particle size (via ball milling) or doping ratios, validated through Brunauer-Emmett-Teller (BET) surface area analysis .

Q. How do magnesium chloride and oct-1-ene interact in Grignard reagent formation, and what experimental conditions minimize side reactions?

- Methodology : Monitor reaction kinetics under anhydrous conditions using in situ Fourier-transform infrared spectroscopy (FTIR) to detect intermediate species. Adjust solvent polarity (e.g., THF vs. diethyl ether) and magnesium surface activation (e.g., iodine pretreatment). Compare yields via gas chromatography (GC) to identify optimal stoichiometry and temperature .

Data Analysis & Reproducibility

Q. What strategies ensure reproducibility in magnesium chloride-based synthesis protocols across laboratories?

- Methodology : Standardize equipment (e.g., Schlenk lines for air-sensitive reactions), document humidity levels, and use traceable reference materials (e.g., NIST-certified MgCl₂). Publish raw datasets (mass spectra, XRD patterns) in supplementary materials for cross-validation .

Q. How can researchers address discrepancies in reported magnetic susceptibility values for chloride-containing coordination complexes?

- Methodology : Replicate synthesis using purified reagents and characterize samples with superconducting quantum interference device (SQUID) magnetometry. Compare results with literature values (e.g., ReOCl₄ in Table 11 of ) and evaluate crystal field effects or impurities via X-ray absorption spectroscopy (XAS).

Interdisciplinary Applications

Q. What advanced characterization techniques are critical for studying magnesium chloride in bio-material composites (e.g., bone cement)?

Q. How can computational modeling predict the solvation behavior of magnesium chloride in non-aqueous solvents like oct-1-ene?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.